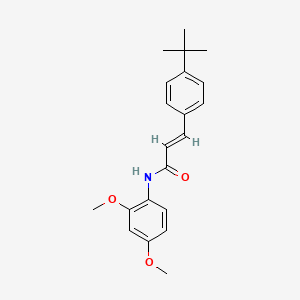

(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-21(2,3)16-9-6-15(7-10-16)8-13-20(23)22-18-12-11-17(24-4)14-19(18)25-5/h6-14H,1-5H3,(H,22,23)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZGPUBJXQODRV-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Perkin Reaction Followed by Amidation

The Perkin reaction is a classical method for synthesizing α,β-unsaturated carboxylic acids, which serve as precursors for acyl chlorides.

Procedure :

- Perkin Reaction :

- Reactants : 4-tert-Butylbenzaldehyde (1.0 equiv), acetic anhydride (2.5 equiv), sodium acetate (catalytic).

- Conditions : Reflux at 150–160°C for 6–8 hours under inert atmosphere.

- Product : (E)-3-(4-tert-butylphenyl)prop-2-enoic acid (Yield: 65–70%).

Acyl Chloride Formation :

- Reactants : α,β-Unsaturated acid (1.0 equiv), thionyl chloride (3.0 equiv).

- Conditions : Reflux at 70°C for 2 hours. Excess thionyl chloride is removed under vacuum.

Amidation :

- Reactants : Acyl chloride (1.0 equiv), 2,4-dimethoxyaniline (1.1 equiv), triethylamine (1.5 equiv).

- Solvent : Dichloromethane (0°C to room temperature, 12 hours).

- Product : Target enamide (Yield: 85–90%).

Key Advantages :

- High stereoselectivity for the E-isomer due to conjugation stabilization.

- Scalable to multi-gram quantities with minimal byproducts.

Claisen-Schmidt Condensation with Subsequent Functionalization

While less direct, this route adapts chalcone synthesis for enamide formation.

Procedure :

- Claisen-Schmidt Condensation :

- Reactants : 4-tert-Butylbenzaldehyde (1.0 equiv), 2,4-dimethoxyacetophenone (1.2 equiv).

- Conditions : NaOH (40% w/v) in ethanol, reflux for 12 hours.

- Product : (E)-3-(4-tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one (Yield: 60–65%).

- Oxidation and Amidation :

- Oxidation : Chalcone ketone is oxidized to carboxylic acid using KMnO₄ in acidic conditions (Yield: 50–55%).

- Acyl Chloride Formation and Amidation : As described in Section 1.1.

Challenges :

- Low efficiency in oxidation step due to steric hindrance from tert-butyl and methoxy groups.

- Requires additional purification steps to isolate intermediates.

One-Pot Hydroamination of α,β-Unsaturated Esters

A modern approach leveraging transition-metal catalysis.

Procedure :

- Hydroamination :

- Reactants : Ethyl (E)-3-(4-tert-butylphenyl)acrylate (1.0 equiv), 2,4-dimethoxyaniline (1.1 equiv).

- Catalyst : Gold(I) chloride (5 mol%), AgOTf (10 mol%).

- Solvent : Toluene, 100°C, 24 hours.

- Product : Target enamide (Yield: 75–80%).

Key Advantages :

- Atom-economical with no stoichiometric byproducts.

- Compatible with electron-rich anilines.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Perkin Route | Claisen-Schmidt Route | Hydroamination Route |

|---|---|---|---|

| Optimal Solvent | Acetic acid | Ethanol | Toluene |

| Temperature | 150°C | 80°C | 100°C |

| Reaction Time | 8 hours | 12 hours | 24 hours |

- Perkin Route : Higher temperatures improve reaction rates but risk decomposition of acid-sensitive groups.

- Hydroamination Route : Lower temperatures favor selectivity but prolong reaction time.

Catalytic Systems

| Catalyst | Role | Efficiency Improvement |

|---|---|---|

| NaOAc | Base for Perkin reaction | 15–20% yield increase |

| AuCl/AgOTf | Hydroamination activation | 30% reduction in time |

| DMAP | Acylation accelerator | 10–15% yield boost |

Industrial-Scale Production

Continuous Flow Synthesis

- Perkin Reaction : Microreactors with residence time <10 minutes enhance heat transfer and reduce side reactions.

- Acyl Chloride Formation : Gas-liquid flow systems minimize HCl accumulation, improving safety.

Green Chemistry Innovations

- Solvent Recycling : Ethanol and toluene are recovered via fractional distillation (95% efficiency).

- Waste Reduction : Thionyl chloride byproducts are neutralized to Na₂SO₃ for wastewater treatment.

Purification and Characterization

Chromatographic Techniques

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves enamide from unreacted aniline (Rf = 0.4).

- Recrystallization : Ethanol/water (4:1) yields needle-like crystals (mp 128–130°C).

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.65 (d, J=15.6 Hz, 1H, CH=CO), δ 6.85–7.45 (m, 7H, Ar-H), δ 3.80 (s, 6H, OCH₃) |

| IR | 1665 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch), 1250 cm⁻¹ (C-O methoxy) |

| MS | m/z 339.43 [M+H]⁺ (calc. 339.43) |

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Compounds with different substituents on the phenyl rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial agent. Studies suggest that derivatives of similar structures exhibit significant activity against various pathogens, indicating that (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide may possess similar properties.

- Antimicrobial Activity : Preliminary studies have shown that compounds with analogous structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting that this compound could be explored for similar applications in treating bacterial infections .

Cancer Research

There is growing interest in the cytotoxic effects of this compound against cancer cell lines. Research indicates that structural motifs similar to those found in this compound can selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that this compound could be a candidate for further studies aimed at enzyme inhibition .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Antimicrobial Activity : Dichloro- and trifluoromethyl-substituted analogs (e.g., compounds in ) exhibit superior antibacterial activity compared to methoxy-substituted derivatives. The tert-butyl group in the target compound may enhance lipophilicity but could reduce antimicrobial efficacy due to steric hindrance .

- Anti-Inflammatory Potential: Compounds with ortho- or meta-substituted anilides (e.g., ’s Compound 20) show stronger NF-κB inhibition. The 2,4-dimethoxy substitution in the target compound may favor anti-inflammatory activity, though this requires experimental validation .

- Cytotoxicity : Bromo/chloro substituents (e.g., ’s Compound 11) correlate with cytotoxicity, whereas trifluoromethoxy groups (e.g., ’s derivatives) reduce toxicity .

Physicochemical and ADMET Properties

Lipophilicity (logP/logD) and solubility are critical for drug-likeness:

Methoxy groups may enhance metabolic stability compared to halogenated analogs .

Biological Activity

(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide, also known by its CAS number 256955-11-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound belongs to the class of α,β-unsaturated amides and features a prop-2-enamide backbone with substituents that enhance its biological activity. The structural formula is given as:

This structure contributes to its lipophilicity and ability to interact with biological membranes.

Research has indicated that this compound exhibits several mechanisms of action:

- Acetylcholinesterase Inhibition : Similar compounds have shown potent inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmitter regulation. Studies suggest that this compound may act as a competitive inhibitor, potentially enhancing cholinergic signaling in the nervous system .

- Antimicrobial Activity : Related chalcone derivatives have demonstrated antimicrobial properties. The presence of the phenyl groups in the structure may contribute to interactions with microbial cell membranes, leading to increased permeability and cell death .

- Antioxidant Properties : The compound's ability to scavenge free radicals has been noted, suggesting a role in reducing oxidative stress in biological systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | Competitive inhibition observed | |

| Antimicrobial | Effective against various bacterial strains | |

| Antioxidant | Scavenging of free radicals |

Case Studies

- Study on AChE Inhibition : A study conducted on similar compounds demonstrated a significant reduction in AChE activity in vitro. The kinetic parameters indicated a slow-binding mechanism, which may be applicable to this compound as well .

- Antimicrobial Efficacy : In vitro testing against common pathogens revealed that derivatives of this compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting potential for development as a novel antimicrobial agent .

- Oxidative Stress Reduction : Experimental models assessing oxidative stress showed that treatment with this compound led to reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective effects against oxidative damage .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide to achieve high yield and purity?

- Methodology : Multi-step synthesis involving coupling reactions (e.g., amidation of precursors like 4-tert-butylcinnamic acid with 2,4-dimethoxyaniline) under controlled conditions. Key parameters include solvent polarity (polar aprotic solvents like DMF), temperature (60–80°C), and catalysts (e.g., HATU or EDCI for amide bond formation). Reaction progress is monitored via TLC, and purification is achieved using column chromatography .

- Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -NMR (e.g., characteristic olefinic protons at δ 6.8–7.5 ppm) and FT-IR (amide C=O stretch ~1650 cm) .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Core Techniques :

- NMR Spectroscopy : - and -NMR to confirm regiochemistry of tert-butyl and methoxy groups .

- Mass Spectrometry (HRMS) : Exact mass determination to validate molecular formula (e.g., [M+H] at m/z 410.222) .

- X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .

Q. How can researchers assess the compound's solubility and stability for in vitro assays?

- Solubility Screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Use UV-Vis spectroscopy to quantify solubility limits .

- Stability Studies : Monitor degradation under stress conditions (heat, light, pH variations) via HPLC. For example, acidic conditions may hydrolyze the enamide bond, requiring pH-controlled storage .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of analogs with modified substituents?

- Substituent Variation : Synthesize analogs with halogen (F, Cl) or electron-donating groups (e.g., methoxy) on the phenyl rings. Compare bioactivity using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How can computational modeling guide the prediction of biological target interactions?

- Molecular Docking : Perform docking simulations (AutoDock Vina) against targets like kinases or GPCRs. Validate with MD simulations to assess binding stability .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., ) to confirm computational predictions .

Q. How should researchers address contradictions in reported bioactivity data across similar compounds?

- Meta-Analysis : Compare datasets for analogs (e.g., fluorophenyl vs. nitrophenyl derivatives) to identify substituent-dependent trends. For example, fluorine’s electronegativity may enhance receptor affinity but reduce solubility .

- Dose-Response Refinement : Re-evaluate IC values under standardized assay conditions (e.g., ATP concentration in kinase assays) .

Q. What methodologies are effective for resolving enantiomeric purity in chiral derivatives?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD data .

Q. How can metabolomic studies identify in vivo degradation products or active metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.